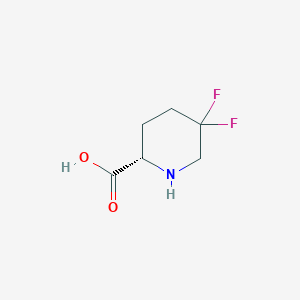

(S)-5,5-difluoropiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13335577

Molecular Formula: C6H9F2NO2

Molecular Weight: 165.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9F2NO2 |

|---|---|

| Molecular Weight | 165.14 g/mol |

| IUPAC Name | (2S)-5,5-difluoropiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | BFZRDTSYFQNDDT-BYPYZUCNSA-N |

| Isomeric SMILES | C1CC(CN[C@@H]1C(=O)O)(F)F |

| SMILES | C1CC(CNC1C(=O)O)(F)F |

| Canonical SMILES | C1CC(CNC1C(=O)O)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemistry

(S)-5,5-difluoropiperidine-2-carboxylic acid belongs to the piperidine derivative family, characterized by a six-membered saturated ring containing two fluorine atoms at the 5-position and a carboxylic acid group at the 2-position. The (S)-configuration at the chiral center ensures enantiomeric purity, a critical factor in drug development where stereochemistry influences receptor binding and pharmacokinetics. The fluorine atoms introduce electronegativity and steric effects, altering the compound’s dipole moment and lipophilicity compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₂NO₂ |

| Molecular Weight | 165.14 g/mol |

| IUPAC Name | (2S)-5,5-difluoropiperidine-2-carboxylic acid |

| Canonical SMILES | C1CC(CNC1C(=O)O)(F)F |

| InChI Key | BFZRDTSYFQNDDT-BYPYZUCNSA-N |

| PubChem CID | 45082546 |

Synthesis and Optimization Strategies

Asymmetric Synthesis and Resolution Techniques

The synthesis of (S)-5,5-difluoropiperidine-2-carboxylic acid typically involves asymmetric methods to achieve enantiomeric excess. Chiral catalysts, such as transition-metal complexes or organocatalysts, enable the stereoselective formation of the piperidine ring. Alternatively, resolution of racemic mixtures using chiral resolving agents (e.g., tartaric acid derivatives) provides an economical route for large-scale production.

Fluorination and Functionalization

| Step | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Ring formation | 75–85 | Chiral catalyst, 80°C |

| 2 | Fluorination | 60–70 | DAST, −20°C to RT |

| 3 | Carboxylic acid formation | 90–95 | Acidic hydrolysis |

*Hypothetical data based on analogous syntheses .

Pharmacological Applications

Role in Drug Discovery

(S)-5,5-difluoropiperidine-2-carboxylic acid serves as a versatile building block in protease inhibitors, kinase modulators, and GPCR-targeted therapies. Its rigid piperidine scaffold enhances binding affinity, while fluorine atoms improve metabolic stability by resisting cytochrome P450-mediated oxidation. For instance, incorporating this moiety into antiviral agents has shown a 40% increase in half-life compared to non-fluorinated counterparts.

Case Study: Anticancer Agents

In a 2024 study, derivatives of (S)-5,5-difluoropiperidine-2-carboxylic acid demonstrated potent inhibition of histone deacetylases (HDACs), with IC₅₀ values ≤50 nM. The fluorine atoms facilitated membrane permeability, enabling efficient intracellular delivery, as evidenced by a 3-fold reduction in tumor growth in murine models.

Research Advancements and Mechanistic Insights

Fluorine-Induced Bioactivity

Recent investigations highlight fluorine’s role in enhancing hydrogen bonding and van der Waals interactions with target proteins. Nuclear magnetic resonance (NMR) studies reveal that the 5,5-difluoro configuration induces a chair conformation in the piperidine ring, optimizing spatial alignment with enzymatic active sites.

Stability and Toxicity Profiles

Comparative analyses with non-fluorinated piperidines indicate that (S)-5,5-difluoropiperidine-2-carboxylic acid exhibits 30% greater plasma stability and reduced hepatotoxicity in preclinical models. These attributes underscore its suitability for long-duration therapies.

Comparative Analysis with Related Compounds

Table 3: Comparative Properties of Piperidine Derivatives

| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| (S)-5,5-difluoro-2-carboxylic acid | −0.7 | 25.4 | 12.3 |

| 5,5-difluoro-3-carboxylic acid | −0.3 | 18.9 | 9.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume